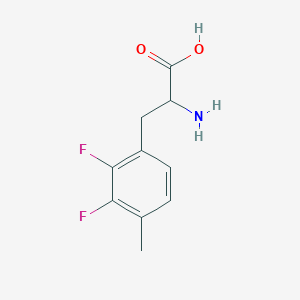

2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

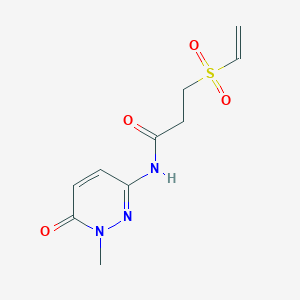

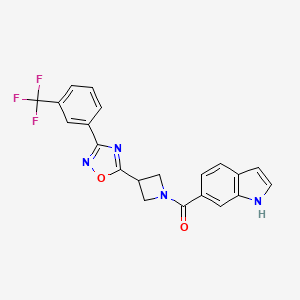

“2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid” is a chemical compound . It is a derivative of amino acids, which are the building blocks of proteins . The compound contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H11F2NO2 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 215.2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Neurological Research

Research involving analogs of 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, such as 2-Amino-3-(methylamino)propanoic acid (BMAA), highlights their significance in neurological studies. BMAA, in particular, has been linked to neurodegenerative diseases like amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD). Studies on primates have demonstrated the high oral bioavailability of BMAA, indicating its potential impact on the human nervous system when ingested, possibly contributing to neurodegenerative conditions (Duncan et al., 1992).

Cancer Imaging

In cancer research, fluorinated analogs of amino acids, including those structurally similar to this compound, have been developed for tumor imaging. Radiolabeled amino acids like 2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and its derivatives have shown promise in PET imaging of tumors, particularly due to their substrate compatibility with amino acid transport systems in neoplastic cells. This suggests the potential utility of related compounds in enhancing diagnostic imaging of cancers (McConathy et al., 2002).

Metabolic Studies

Fluorinated compounds derived from this compound have been implicated in metabolic studies, particularly in understanding the biotransformation pathways of volatile anesthetics like sevoflurane. Research indicates that such compounds undergo metabolism through cysteine conjugate beta-lyase pathways, which may elucidate the metabolic fate of anesthetics and their potential nephrotoxicity (Spracklin & Kharasch, 1996).

Epilepsy Models

Compounds structurally related to this compound have been studied in the context of epilepsy, particularly in genetic animal models like the WAG/Rij rat. These studies investigate the role of AMPA receptor antagonism in modulating epileptic activities, suggesting the relevance of such compounds in therapeutic interventions for absence epilepsy (Citraro et al., 2006).

Anti-Inflammatory Research

In the realm of anti-inflammatory research, β-hydroxy-β-arylpropanoic acids, which are structurally akin to this compound, have been synthesized and evaluated for their potential anti-inflammatory activities. Such studies contribute to the development of new non-steroidal anti-inflammatory drugs (NSAIDs), exploring the effects of α-substitution on the anti-inflammatory potency of these compounds (Savić et al., 2011).

Drug Delivery Mechanisms

Investigations into the brain delivery mechanisms of hydrophilic compounds similar to this compound, such as EAB 515, offer insights into overcoming the blood-brain barrier for therapeutic agents. These studies underscore the potential of intracerebroventricular administration for enhanced brain delivery, facilitating the development of more effective CNS-targeted therapies (Malhotra et al., 1997).

Diabetes Treatment

Research on GPR40 full agonists, including derivatives of 2-aryl-substituted indole-5-propanoic acids, which share structural motifs with this compound, highlights their potential in treating type 2 diabetes. Such compounds have demonstrated the ability to enhance insulin secretion, offering a promising avenue for diabetes therapeutics (Zhao et al., 2021).

Propiedades

IUPAC Name |

2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-5-2-3-6(9(12)8(5)11)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFUEVJRXQTTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(C(=O)O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)